2,5-Dioxoimidazolidine-4-carboxamide
Overview
Description
“2,5-Dioxoimidazolidine-4-carboxamide” is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.10 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxoimidazolidine-4-carboxamide” is based on its molecular formula C4H5N3O3 . Further analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC & more .
Physical And Chemical Properties Analysis
“2,5-Dioxoimidazolidine-4-carboxamide” is a powder with a melting point of 244-249°C .
Scientific Research Applications
Mechanism of Action in Mammalian Cells
2,5-Dioxoimidazolidine-4-carboxamide derivatives have been studied for their interaction with mammalian cells. Research indicates that these compounds can be more lethal to certain cells (like Chinese hamster ovary cells and human malignant melanoma cells) in the presence of light. This lethality is due to the association of the compound with DNA, which varies depending on whether light is present during incubation. This suggests a complex interaction with cellular DNA and RNA, influenced by environmental factors such as light exposure (Gerulath & Loo, 1972).
Antitumor Properties
Certain derivatives of 2,5-Dioxoimidazolidine-4-carboxamide have shown promising antitumor activities. For example, some compounds have been found to exhibit curative activity against specific types of leukemia, suggesting potential for development as a cancer treatment. The mode of action might involve serving as a prodrug, undergoing chemical changes to become more effective against cancer cells (Stevens et al., 1984).
Interaction with Nucleic Acids
Research on 2,5-Dioxoimidazolidine-4-carboxamide derivatives indicates interaction with nucleic acids. For instance, derivatives like 4-diazoimidazole-5-carboxamide have been shown to interact with DNA and RNA, potentially leading to mutagenic effects. This highlights the need for caution in handling these compounds due to their potential biological hazard (Lower et al., 1977).
Development of Antimicrobial Agents
Some derivatives of2,5-Dioxoimidazolidine-4-carboxamide have been synthesized and tested for their antimicrobial activities. Certain compounds in this series showed antifungal activity, which was related to the presence of specific groups on the 4-carboxamido moiety. This suggests potential applications in developing new antimicrobial agents, particularly for fungal infections (Varoli et al., 1997).
Potential in Treating Inflammatory Conditions
Novel 2,5-dioxoimidazolidine-based antagonists have been developed, showing potential in treating inflammatory conditions. These compounds have exhibited significant anti-inflammatory activity in in vivo models, including models of paw edema and joint arthritis. This points to their potential utility in the treatment of chronic inflammatory diseases (Park et al., 2015).
Applications in Metabolism and Cancer Research
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a derivative of 2,5-Dioxoimidazolidine-4-carboxamide, has been extensively used in studies on metabolism and cancer. It was initially used as an activator of AMPK, a key enzyme in metabolic regulation. However, recent studies have shown that many of AICAr's effects are independent of AMPK, highlighting the complexity of its biological activities and its potential in cancer research (Visnjic et al., 2021).
Use in Antibacterial Agents
Derivatives of 2,5-Dioxoimidazolidine-4-carboxamide have been evaluated as antibacterial agents, particularly against Escherichia coli. They have been found to inhibit the growth of bacterial cells by interfering with DNA synthesis. This suggests potential applications in developing new antibacterial drugs, especially for bacterial strains resistant to traditional antibiotics (Yamamoto Itaru, 1969).
Safety And Hazards
properties
IUPAC Name |
2,5-dioxoimidazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCLSLJIRFXGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304362 | |
Record name | NSC165517 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxoimidazolidine-4-carboxamide | |
CAS RN |
89033-45-4 | |
Record name | NSC165517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC165517 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.